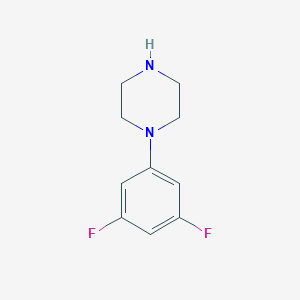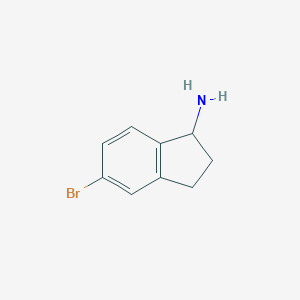
5-bromo-2,3-dihydro-1H-inden-1-amine
Vue d'ensemble
Description
“5-bromo-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 185122-74-1 . Its IUPAC name is 5-bromo-1-indanamine . The molecular weight of this compound is 212.09 .
Molecular Structure Analysis
The InChI code for “5-bromo-2,3-dihydro-1H-inden-1-amine” is 1S/C9H10BrN/c10-7-2-3-8-6 (5-7)1-4-9 (8)11/h2-3,5,9H,1,4,11H2 .Applications De Recherche Scientifique
Pharmaceutical Research: Antiviral and Anti-inflammatory Agents
Indole derivatives, which include compounds like 5-bromo-2,3-dihydro-1H-inden-1-amine, have shown promise in the development of new pharmaceuticals due to their biological activity. Specifically, certain indole derivatives have been identified as potent antiviral agents . Additionally, some derivatives exhibit anti-inflammatory and analgesic activities, which could be beneficial in creating new medications with lower ulcerogenic indexes compared to existing drugs .
Chemical Synthesis: Intermediate Compounds
In the field of chemical synthesis, 5-bromo-2,3-dihydro-1H-inden-1-amine serves as an intermediate in the creation of complex organic compounds. Its structure allows for various chemical reactions that can lead to the synthesis of novel molecules with potential therapeutic applications .
Material Science: Organic Electronic Materials
The indole core of 5-bromo-2,3-dihydro-1H-inden-1-amine can be utilized in the development of organic electronic materials. These materials are crucial for creating organic semiconductors, which are used in a variety of electronic devices due to their flexibility and cost-effectiveness .
Molecular Docking: Drug Discovery
Indole derivatives are often used in molecular docking studies to discover new drug candidates. The unique properties of 5-bromo-2,3-dihydro-1H-inden-1-amine may allow it to bind with high affinity to multiple receptors, aiding in the identification of potential drugs .
Analytical Chemistry: Mass Spectrometry
In analytical chemistry, mass spectrometry is essential for confirming the molecular weight and structure of synthesized compounds. 5-bromo-2,3-dihydro-1H-inden-1-amine can be analyzed using this technique to infer potential fragmentation patterns, providing invaluable structural insights .
Biological Studies: Neurotransmitter Research
The structure of 5-bromo-2,3-dihydro-1H-inden-1-amine is similar to that of certain neurotransmitters. This similarity can be exploited in neurological studies to understand the binding and activity of neurotransmitters in the brain .
Safety and Hazards
Orientations Futures
Indole derivatives, which include “5-bromo-2,3-dihydro-1H-inden-1-amine”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which provides a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives .
Mécanisme D'action
Target of Action
5-Bromo-2,3-dihydro-1H-inden-1-amine is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 5-Bromo-2,3-dihydro-1H-inden-1-amine may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Given its structural similarity to other indole derivatives, it may exhibit a range of biological activities .
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature may affect its stability.
Propriétés
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUKCNPRRGOGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623627 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185122-74-1 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


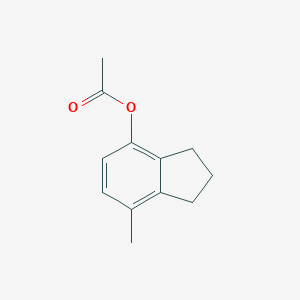
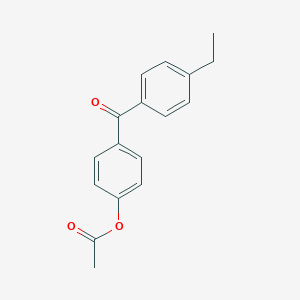

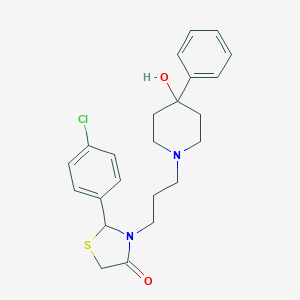

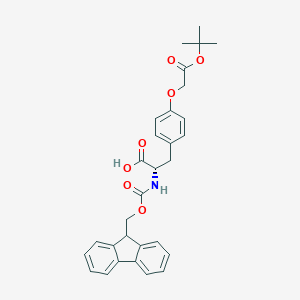



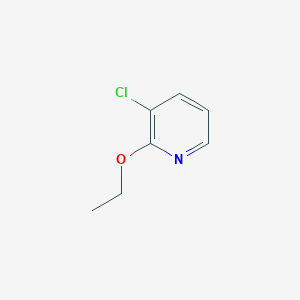
![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)
![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)

